molecular formula C17H20N4O3 B4530040 1-(3-methoxybenzyl)-4-(3-methoxy-2-pyrazinyl)-2-piperazinone

1-(3-methoxybenzyl)-4-(3-methoxy-2-pyrazinyl)-2-piperazinone

Cat. No.: B4530040
M. Wt: 328.4 g/mol
InChI Key: QSHOYSMRCMGBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(3-methoxy-2-pyrazinyl)-2-piperazinone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Approaches to Synthesis

  • Research into the synthesis of related compounds highlights the versatility of methoxybenzyl-piperazinone derivatives in creating complex molecules. For instance, the study of bicyclomycin synthesis explores derivatives through cyclization and epoxide ring cleavage techniques, demonstrating the chemical reactivity and potential for generating novel compounds (Hoare & Yates, 1982).

Bioactivity and Antimicrobial Applications

  • Analogues of methoxybenzyl-piperazinone have been evaluated for their inhibition against HIV-1 reverse transcriptase, showing the potential for developing novel antiviral agents. Replacement of substituted aryl moieties with indoles provided significantly more potent inhibitors, indicating the importance of structural modification in enhancing biological activity (Romero et al., 1994).
  • Compounds related to methoxybenzyl-piperazinone have demonstrated potential as dopamine D4 receptor ligands, suggesting applications in neuropsychiatric disorder treatments. The synthesis and in vitro receptor binding assays of these compounds highlight their potential therapeutic value (Li Guca, 2014).
  • Other studies have explored the genotoxicity and metabolic activation of related compounds, providing insights into their safety profile and mechanisms of action. This research is crucial for understanding the pharmacokinetics and potential toxicological effects of new therapeutic agents (Kalgutkar et al., 2007).

Cardiotropic Activity

  • Research into cyclic methoxyphenyltriazaalkanes has shown significant antiarrhythmic activity, pointing towards the cardiotropic potential of methoxybenzyl-piperazinone derivatives. These findings may lead to new treatments for arrhythmias and other cardiovascular conditions (Mokrov et al., 2019).

Anticonvulsant and Antimicrobial Effects

  • Novel kojic acid derivatives, including those related to methoxybenzyl-piperazinone, have shown promising anticonvulsant and antimicrobial activities. Such studies are pivotal for developing new drugs for neurological disorders and infectious diseases (Aytemi̇r et al., 2010).

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(3-methoxypyrazin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-4-13(10-14)11-20-8-9-21(12-15(20)22)16-17(24-2)19-7-6-18-16/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOYSMRCMGBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2=O)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.